molecular formula C18H14BrNO2 B2977512 N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide CAS No. 303141-55-1

N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2977512
CAS No.: 303141-55-1
M. Wt: 356.219
InChI Key: RYRGYLWFWQOVJZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromophenyl group attached to a naphthalene ring, which is further substituted with a methoxy group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the condensation of 4-bromoaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave irradiation and eco-friendly solvents, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

    Oxidation Reactions: Conducted using oxidizing agents in an acidic or neutral medium.

    Reduction Reactions: Performed under anhydrous conditions with a suitable reducing agent.

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Conversion of the methoxy group to a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)-3-methoxynaphthalene-2-carboxamide.

    Reduction Reactions: Reduction of the carboxamide group to an amine, yielding N-(4-bromophenyl)-3-methoxynaphthylamine.

Scientific Research Applications

N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA can contribute to its anticancer properties by disrupting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide: Characterized by the presence of a bromophenyl group, a methoxy group, and a carboxamide group attached to a naphthalene ring.

    N-(4-bromophenyl)-2-naphthamide: Lacks the methoxy group, making it less versatile in certain chemical reactions.

  • N-(4-bromophenyl)-3-hydroxynaphthalene-2-carboxamide

Properties

IUPAC Name

N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGYLWFWQOVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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